molecular formula C7H4BrClN2 B8230032 2-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine

2-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B8230032
M. Wt: 231.48 g/mol
InChI Key: UAEHTQLAZSHYOK-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine typically involves the bromination and chlorination of pyrrolo[2,3-c]pyridine derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions. For example, 4-chloro-7-azaindole can be reacted with bromine in the presence of a solvent like dichloromethane at low temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various functionalized pyrrolopyridine derivatives .

Mechanism of Action

The mechanism of action of 2-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as FGFRs. By inhibiting these receptors, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival, making it a promising candidate for cancer therapy . The exact molecular pathways and targets may vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific halogenation pattern and the presence of both pyrrole and pyridine rings. This combination enhances its versatility in chemical reactions and its potential as a pharmacophore in drug discovery .

Properties

IUPAC Name

2-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-6-1-4-2-7(9)10-3-5(4)11-6/h1-3,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEHTQLAZSHYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=CN=C1Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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